Chromic phosphate Cr-51

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Chromic phosphate Cr-51 is a radiopharmaceutical compound extensively used in nuclear medicine. It is a radioactive isotope of chromium, specifically chromium-51, which is utilized for diagnostic purposes in various medical fields. The compound is known for its application in determining red blood cell volume, studying red blood cell survival time, and evaluating blood loss .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Chromic phosphate Cr-51 can be synthesized through various methods, including solid-state reactions and wet chemistry routes. One common method involves the solid-state reaction at low temperatures, where mesoporous chromium phosphates are synthesized in the presence of a surfactant template, such as cetyltrimethyl ammonium bromide (CTAB), at a temperature of 353 K without using a water solvent . Another method involves the preparation of colloidal chromic phosphate suspension (CCPS) using 51Cr as a tracer for initial studies .

Industrial Production Methods: Industrial production of this compound typically involves the use of high-temperature solid-state reactions. These reactions generate crystalline forms of chromium phosphates, such as α-CrPO4 and β-CrPO4, which are then processed to obtain the desired radiopharmaceutical compound .

Analyse Des Réactions Chimiques

Types of Reactions: Chromic phosphate Cr-51 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the synthesis route and the specific conditions used during the preparation process.

Common Reagents and Conditions: Common reagents used in the synthesis of this compound include surfactants like CTAB, reducing agents, and various solvents. The reaction conditions often involve controlled temperatures and specific pH levels to ensure the formation of the desired compound .

Major Products Formed: The major products formed from these reactions include mesoporous chromium phosphates with high specific surface areas and pore sizes, which are suitable for catalytic and ion exchange applications .

Applications De Recherche Scientifique

Chromic phosphate Cr-51 has a wide range of scientific research applications, including:

Mécanisme D'action

The mechanism of action of chromic phosphate Cr-51 involves its binding to specific molecular targets and pathways. In nuclear medicine, it is used as a diagnostic radiopharmaceutical agent. When administered intraperitoneally, the particulate form of chromic phosphate is pocketed in various areas of the peritoneum or filtered out by the first lymph nodes encountered . The compound’s radioactive properties allow for the tracking and analysis of its distribution within the body, providing valuable diagnostic information.

Comparaison Avec Des Composés Similaires

Chromic phosphate Cr-51 can be compared with other chromium compounds, such as:

Chromium (III) chloride (CrCl3): A common chromium compound used in various industrial applications.

Chromium (VI) oxide (CrO3): Known for its strong oxidizing properties and use in corrosion protection.

This compound is unique due to its radiopharmaceutical properties, making it particularly valuable in medical diagnostics. Its ability to provide detailed information about red blood cell volume and survival time sets it apart from other chromium compounds.

Conclusion

This compound is a versatile and valuable compound with extensive applications in nuclear medicine, chemistry, biology, and industry. Its unique radiopharmaceutical properties make it an essential tool for diagnostic purposes, while its chemical reactivity and preparation methods provide a foundation for various scientific research applications.

Propriétés

Numéro CAS |

24381-61-1 |

|---|---|

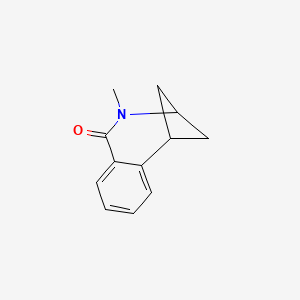

Formule moléculaire |

CrO4P |

Poids moléculaire |

145.916 g/mol |

Nom IUPAC |

chromium-51(3+);phosphate |

InChI |

InChI=1S/Cr.H3O4P/c;1-5(2,3)4/h;(H3,1,2,3,4)/q+3;/p-3/i1-1; |

Clé InChI |

IKZBVTPSNGOVRJ-ULWFUOSBSA-K |

SMILES isomérique |

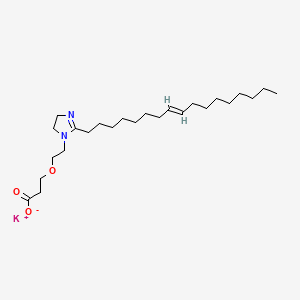

[O-]P(=O)([O-])[O-].[51Cr+3] |

SMILES canonique |

[O-]P(=O)([O-])[O-].[Cr+3] |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![11-ethyl-5,7-dithia-3,11-diazatricyclo[6.5.0.02,6]trideca-1(8),2(6),3-trien-4-amine;dihydrochloride](/img/structure/B12761514.png)